molecular formula C18H10Cl2F3N3OS B2548976 1-(4-Chlorophenyl)-2-((5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-ethanone CAS No. 344263-13-4

1-(4-Chlorophenyl)-2-((5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-ethanone

Cat. No.: B2548976
CAS No.: 344263-13-4
M. Wt: 444.25
InChI Key: FBTYCDGQJVAJDV-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a 4-chlorophenyl group linked via a ketone to a sulfanyl bridge connected to a pyrimidine ring. The pyrimidine is further substituted at the 5-position with a 3-chloro-5-(trifluoromethyl)pyridinyl moiety. This architecture combines halogenated aromatic systems (chlorophenyl, chloropyridinyl) and electron-withdrawing groups (trifluoromethyl, sulfanyl), which are common in agrochemical and pharmaceutical agents due to their stability and bioactivity . While direct studies on this compound are sparse in the provided evidence, its analogs highlight roles in modulating physicochemical properties (e.g., solubility, melting points) and biological interactions, particularly in enzyme inhibition or receptor binding .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F3N3OS/c19-13-3-1-10(2-4-13)15(27)9-28-17-25-6-11(7-26-17)16-14(20)5-12(8-24-16)18(21,22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTYCDGQJVAJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-2-((5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-ethanone, a compound with a complex structure, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C14H9Cl2F3N4O2C_{14}H_{9}Cl_{2}F_{3}N_{4}O_{2}, and it features a chlorophenyl group, a trifluoromethyl-pyridine moiety, and a pyrimidine sulfanyl component. The presence of these functional groups suggests diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Inhibition : The compound demonstrated high inhibition rates against T-47D breast cancer (90.47%), SR leukemia (81.58%), SK-MEL-5 melanoma (84.32%), and MDA-MB-468 breast cancer cells (84.83%) .
  • IC50 Values : Comparative studies showed that derivatives of this compound had sub-micromolar IC50 values, indicating potent anticancer activity .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown promising AChE inhibition, which is crucial for treating neurodegenerative diseases .
  • Alkaline Phosphatase Activity : Molecular docking studies indicated strong binding affinity to alkaline phosphatase, which is relevant in cancer metabolism .

Antimicrobial Activity

The biological activity of related compounds has been assessed against various bacterial strains:

  • Bacterial Strains Tested : Compounds were tested against Salmonella Typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
  • Results : Significant antibacterial activity was observed, suggesting potential therapeutic applications in infectious diseases .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityHigh inhibition in T-47D and MDA-MB-468 cell lines; IC50 values in sub-micromolar range.
Study 2Enzyme InhibitionEffective AChE inhibition; potential for neuroprotective applications.
Study 3Antimicrobial TestsNotable activity against multiple bacterial strains; implications for antibiotic development.

Mechanistic Insights

The mechanisms underlying the biological activities of the compound involve:

  • Molecular Docking Studies : These studies provide insights into how the compound interacts with specific enzymes and receptors, enhancing our understanding of its pharmacodynamics.
  • Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells, which is a critical pathway for anticancer drug efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on substituents, synthesis, and functional attributes:

Compound Key Structural Features Physicochemical Properties Biological/Functional Notes References
1-(4-Chlorophenyl)-2-((5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-ethanone Chlorophenyl, pyrimidine-sulfanyl, trifluoromethylpyridinyl Not reported Hypothesized agrochemical activity Inferred
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9) Chlorophenyl, pyrazole, trifluoromethylpyridinyl MFCD19981359; commercial availability Likely pesticidal (similar to sulfoxaflor)
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone (CAS 339097-08-4) Fluorophenyl, trifluoromethylpyridinyl Syn: GS-1270; used in kinase inhibition studies Anticandidate for inflammatory diseases
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (CAS 488743-87-9) Chlorophenyl, triazole-sulfanyl, quinolinyloxy CHEMBL261293; ZINC1831308 Antimicrobial (quinoline derivatives)
1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxyphenyl)-prop-2-en-1-one Chloronaphthyl, hydroxyphenyl, enone M.p. > 300°C; synthesized via Claisen-Schmidt Antimicrobial (chlorine enhances activity)
5-(2-chlorophenyl)-3-(2-methoxyphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 743452-23-5) Chlorophenyl, thienopyrimidinone, methoxyphenyl C19H13ClN2O2S2; single-crystal data available Potential kinase or protease inhibitor

Key Observations:

Structural Diversity: The target compound’s pyrimidine-sulfanyl linker differentiates it from pyrazole () or triazole () analogs. This linker may enhance conformational flexibility or hydrogen-bonding capacity.

Biological Activity :

  • Chlorophenyl-substituted compounds (e.g., ) frequently exhibit antimicrobial or antifungal activity, likely due to halogen-mediated membrane disruption. The trifluoromethylpyridinyl group in the target compound may broaden its target specificity (e.g., insecticidal vs. mammalian enzymes) .

Crystallographic Data :

  • Analogs like CAS 743452-23-5 () and () have resolved crystal structures, confirming planar aromatic systems and intermolecular interactions (e.g., π-stacking, halogen bonds) critical for solid-state stability.

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